molecular formula C25H23NO5S B2702177 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-35-4

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2702177
CAS No.: 866340-35-4
M. Wt: 449.52
InChI Key: AARQOLZYQQKTON-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolinone backbone, which is a type of heterocyclic compound. This class of compounds is known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzene ring, which is a common structure in organic chemistry known for its stability due to resonance. The molecule also contains an ethoxy group, a methoxy group, and a sulfonyl group, each of which likely contributes to the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, reactions at the benzylic position are common and important for synthesis .

Scientific Research Applications

Organic Synthesis Applications

A study by Engler and Scheibe (1998) detailed the Lewis Acid-Promoted reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with propenylbenzenes, producing compounds with significant complexity and stereoselectivity. This research underscores the compound's role in facilitating complex organic syntheses, yielding products with a high degree of structural intricacy from relatively simple starting materials Engler & Scheibe, 1998.

Pharmacological Research

In the domain of pharmacology, Redda et al. (2010) synthesized derivatives of the tetrahydroisoquinoline family, including compounds with modifications on the phenyl ring. These derivatives exhibited potent anticancer activities, demonstrating the compound's foundational role in developing new anticancer agents Redda, Gangapuram, & Ardley, 2010.

Material Science

Ruanwas et al. (2010) investigated the synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds. They evaluated these compounds' nonlinear optical properties, identifying potential candidates for optical limiting applications. This research highlights the compound's utility in developing materials with specialized optical properties, useful in various technological applications Ruanwas et al., 2010.

Properties

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-3-31-19-9-12-21(13-10-19)32(28,29)24-17-26(16-18-7-5-4-6-8-18)23-14-11-20(30-2)15-22(23)25(24)27/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQOLZYQQKTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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